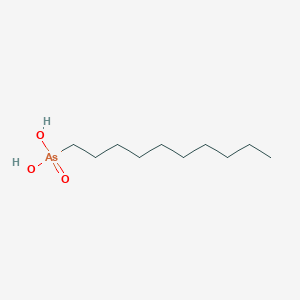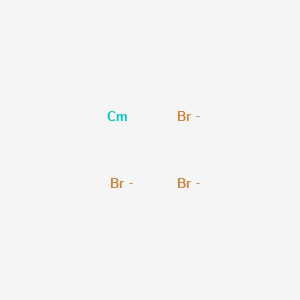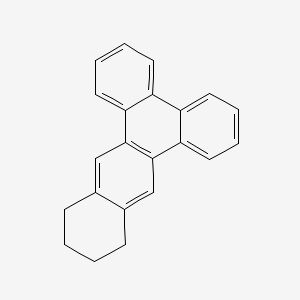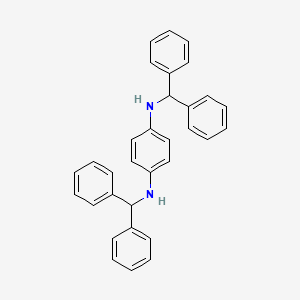
Acetylisobutyryl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylisobutyryl peroxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to initiate polymerization and other radical-based processes. The compound is characterized by the presence of a peroxide functional group, which makes it highly reactive and useful in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetylisobutyryl peroxide can be synthesized through the oxidation of isobutyric aldehyde in the presence of acetic anhydride . The reaction typically involves the use of a solvent such as benzene, hexachlorobutadiene, chloroform, or carbon tetrachloride. The product is then purified by low-temperature crystallization at around -60°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the highly reactive peroxide is essential to prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
Acetylisobutyryl peroxide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to form different products depending on the reducing agent used.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium hypochlorite, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, in oxidation reactions, the products can include various oxidized organic compounds, while in substitution reactions, the products can vary widely based on the substituent introduced.
Applications De Recherche Scientifique
Acetylisobutyryl peroxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetylisobutyryl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: Another widely used organic peroxide with similar oxidizing properties.
Dicumyl peroxide: Used as a polymerization initiator and has similar reactivity.
Tert-butyl hydroperoxide: Known for its use in epoxidation reactions and as an oxidizing agent.
Uniqueness
Acetylisobutyryl peroxide is unique due to its specific structure and reactivity, which make it suitable for certain applications where other peroxides may not be as effective. Its ability to generate free radicals under specific conditions makes it particularly valuable in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
25424-50-4 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
acetyl 2-methylpropaneperoxoate |
InChI |
InChI=1S/C6H10O4/c1-4(2)6(8)10-9-5(3)7/h4H,1-3H3 |
Clé InChI |
PYFPOGNWBCNPEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)


![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)


![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)





